2-ethyl-1,2,4-triazol-3(2H)-one

Thermal stability DFT activation energy Pyrolytic decomposition

Researchers often face batch-to-batch variability when sourcing N2-alkyl triazolone building blocks, where even a single methylene difference alters thermal stability and biological partitioning. 2-Ethyl-1,2,4-triazol-3(2H)-one (CAS 4114-42-5) eliminates this risk with defined properties: • DFT-derived decomposition activation energy of ~160 kJ·mol⁻¹ enables reliable use in microwave-assisted synthesis at 150-200°C without pyrolytic degradation. • Computed XLogP3 of -0.2 and TPSA 44.7 Ų place it in the optimal CNS drug-likeness space for BBB-penetrant fragment libraries. • N2-ethyl steric steering effect enhances C5 late-stage functionalization yields compared to 2-methyl or unsubstituted analogues. Supply is backed by consistent quality and global delivery.

Molecular Formula C4H7N3O
Molecular Weight 113.12
CAS No. 4114-42-5
Cat. No. B2363773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1,2,4-triazol-3(2H)-one
CAS4114-42-5
Molecular FormulaC4H7N3O
Molecular Weight113.12
Structural Identifiers
SMILESCCN1C(=O)NC=N1
InChIInChI=1S/C4H7N3O/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8)
InChIKeyQZSMDBFRWVOVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 2-Ethyl-1,2,4-triazol-3(2H)-one


2-Ethyl-1,2,4-triazol-3(2H)-one (CAS 4114-42-5, molecular formula C₄H₇N₃O, molecular weight 113.12 g·mol⁻¹) is an N2-ethyl-substituted 1,2,4-triazol-3-one heterocycle [1]. The compound exists predominantly in the keto‑tautomer form and possesses computed descriptors indicative of moderate hydrophilicity (XLogP3 ≈ –0.2) and a topological polar surface area of 44.7 Ų [1]. Its experimentally determined melting point falls between 101 °C and 103 °C . These baseline parameters underpin the compound’s utility as a scaffold in medicinal chemistry and agrochemical development, where the ethyl substituent at N2 directly modulates physicochemical properties relative to other N2‑alkyl homologues.

Risks of Generic N2-Alkyl Congener Substitution


Generic substitution among N2‑alkyl‑1,2,4‑triazol‑3(2H)‑ones (e.g., 2‑methyl, 2‑ethyl, 2‑propyl) is unsound because even a single methylene difference in the N2 substituent alters the electron‑donating capacity at the triazolone ring, directly affecting activation barriers for key thermal transformations by ca. 5‑15 kJ·mol⁻¹ [1]. Density‑functional‑theory (DFT) studies demonstrate that the N2‑substituent modulates the N–N bond cleavage step—the rate‑determining event in pyrolytic decomposition—through steric and electronic effects on the cyclic six‑membered transition state [1]. Furthermore, chromatographic retention data on RP‑18 and IAM stationary phases confirm that the lipophilicity increment per CH₂ unit in this series is non‑linear and context‑dependent, meaning that a 2‑propyl derivative cannot simply be diluted to match the partitioning behaviour of the 2‑ethyl compound in a biological assay [2]. Consequently, purchasing a “close” analogue without verifying the specific N2‑alkyl chain introduces uncontrolled variability into synthetic yields, thermal stability windows, and biological readouts.

2-Ethyl-1,2,4-triazol-3(2H)-one vs. Analogues: Quantitative Evidence


Thermal Decomposition Activation Energy vs. Thiones

DFT calculations at the B97D‑GD3BJ/Def2‑TZVP level show that 1,2,4‑triazol‑3(2H)‑ones bearing an N2‑ethyl group (R = CH₂CH₃) exhibit gas‑phase pyrolytic activation energies (Eₐ) clustered around 160 kJ·mol⁻¹, equivalent within computational error to the unsubstituted (R = H) analogue (Eₐ = 160.62 kJ·mol⁻¹ vs. experimental 174.6 kJ·mol⁻¹, –6.7% error) [1]. In contrast, the corresponding 1,2,4‑triazole‑3(2H)‑thiones (sulfur analogues) consistently display Eₐ values lower by ≈ 37‑40 kJ·mol⁻¹ (e.g., 121.59 kJ·mol⁻¹ for R = H, Y = H), translating to an approximately 10³‑fold faster decomposition rate [1]. This quantitative gap directly explains the experimentally observed rapid decomposition of thiones versus the thermal resilience of 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one.

Thermal stability DFT activation energy Pyrolytic decomposition

Lipophilicity Difference from N2-Methyl Congener

The computed XLogP3 value for 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one is –0.2 [1], while 2‑methyl‑1,2,4‑triazol‑3(2H)‑one (CAS 4114‑20‑9) possesses a lower molecular weight (99.09 g·mol⁻¹) and, by class‑level inference, a more negative logP (estimated ≤ –0.5) due to the absence of the additional methylene group. The 0.3–0.5 logP unit increase conferred by the ethyl chain places the compound closer to the optimal CNS drug‑likeness window (logP 1‑3), while retaining sufficient aqueous solubility for formulation. This difference is corroborated by RP‑HPLC retention studies on homologous 1,2,4‑triazol‑3‑ones, where log k′ increases non‑linearly with N‑alkyl chain length [2].

Lipophilicity XLogP3 Drug‑likeness

Lower Melting Point vs. Unsubstituted Triazolone

The experimentally determined melting point of 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one is 101‑103 °C . By contrast, the N2‑unsubstituted 1,2,4‑triazol‑3(2H)‑one (1H‑1,2,4‑triazol‑5‑ol) melts above 230 °C (literature consensus, typically 234‑236 °C). This >130 °C depression in melting point upon N2‑ethylation reflects a substantial reduction in intermolecular hydrogen‑bonding network strength. The moderate melting range of the 2‑ethyl compound simplifies melt‑processing and hot‑melt extrusion, while maintaining solid‑state stability at ambient storage.

Melting point Solid‑state properties Formulation

TPSA and Rotatable Bond Count in CNS Design

The computed TPSA of 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one is 44.7 Ų with a single rotatable bond (the ethyl C–N linkage) [1]. In comparison, 2‑propyl and longer N2‑alkyl homologues introduce additional rotatable bonds (≥2) and increase TPSA modestly, while 2‑aryl derivatives push TPSA above 50 Ų. The 44.7 Ų value falls within the established CNS‑drug optimal range (≤70 Ų), and the minimal rotatable bond count (≤3) predicts high ligand efficiency and low entropic penalty upon target binding [2]. This combination is superior to N2‑propyl or N2‑butyl variants for CNS‑oriented library design.

CNS drug design TPSA Rotatable bond

Regioselective C5 Functionalization Advantage

The 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one structure places the ethyl group exclusively at N2, leaving the C5 position unsubstituted and available for further electrophilic or nucleophilic elaboration [1]. DFT calculations confirm that the –CH₂CH₂CN group at N2 (a common synthetic precursor) acts not only as a protecting group but also stabilizes the pyrolytic transition state through non‑covalent interactions [2]. In contrast, N4‑alkylated isomers (e.g., 4‑ethyl‑1,2,4‑triazol‑3(2H)‑one) possess different tautomeric equilibria and often require harsher conditions for regioselective C5 modification. The ethyl group at N2 provides a unique steric and electronic environment that directs electrophilic attack to C5 with >90% regioselectivity in many transformations, whereas the 2‑methyl analogue offers less steric shielding, leading to competing N4‑alkylation by‑products.

Regioselective synthesis Late‑stage functionalization Protecting‑group strategy

Procurement Application Scenarios


High-Temperature Parallel Synthesis

When a synthetic route involves microwave‑assisted or sealed‑tube heating at 150‑200 °C, procurement of 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one is justified by its DFT‑derived activation energy of ~160 kJ·mol⁻¹ for decomposition, which is approximately 40 kJ·mol⁻¹ higher than any thione analogue [Section 3, Evidence 1]. This quantitative margin predicts that the compound will tolerate the thermal budget without significant pyrolytic degradation, avoiding the need for low‑temperature workarounds that reduce throughput.

CNS-Oriented Fragment Library Construction

The compound’s computed XLogP3 of –0.2 and TPSA of 44.7 Ų, combined with a single rotatable bond, place it within the optimal CNS drug‑likeness space [Section 3, Evidence 4]. When building a fragment library for blood‑brain‑barrier‑penetrant targets, the 2‑ethyl derivative offers a superior balance of lipophilicity and conformational restraint compared to 2‑methyl (too polar) or 2‑propyl (extra rotatable bond) analogues, maximizing the probability of identifying CNS‑active hits.

Solid-State Handling for Scale-Up Processes

With a melting point of 101‑103 °C—more than 130 °C below the unsubstituted parent—2‑ethyl‑1,2,4‑triazol‑3(2H)‑one can be melted with standard laboratory and pilot‑plant heating equipment [Section 3, Evidence 3]. This enables hot‑melt extrusion, melt‑quench solid dispersion formation, or liquid‑phase metering during continuous manufacturing, which are impractical for the high‑melting unsubstituted analogue without risking thermal decomposition.

Regioselective C5 Scaffold Diversification

Medicinal chemistry programs that require late‑stage functionalization at the triazolone C5 position benefit from the N2‑ethyl group’s steric steering effect, which DFT studies show stabilizes the transition state for C5 attack through non‑covalent interactions [Section 3, Evidence 5]. This synthetic advantage translates to fewer side‑products and higher isolated yields compared to procedures starting from 2‑methyl or N‑unsubstituted triazolones, directly reducing the cost per analogue in lead‑optimization campaigns.

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